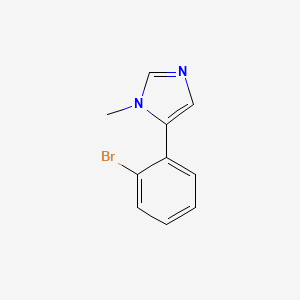

5-(2-Bromophenyl)-1-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

5-(2-bromophenyl)-1-methylimidazole |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-4-2-3-5-9(8)11/h2-7H,1H3 |

InChI Key |

OJDBAXQJPWTAGN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C2=CC=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 2 Bromophenyl 1 Methyl 1h Imidazole

Established Synthetic Routes for 5-(2-Bromophenyl)-1-methyl-1H-imidazole

The synthesis of 5-(2-Bromophenyl)-1-methyl-1H-imidazole can be achieved through several established routes, primarily relying on modern cross-coupling reactions and multi-step synthetic sequences that build upon foundational imidazole (B134444) chemistry.

Multi-step Synthesis Strategies for 5-(2-Bromophenyl)-1-methyl-1H-imidazole

Multi-step syntheses are the cornerstone for constructing the 5-(2-Bromophenyl)-1-methyl-1H-imidazole scaffold, offering regiochemical control and adaptability. A highly effective and common strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically utilizes a pre-functionalized 1-methylimidazole (B24206) core and a suitable boronic acid derivative.

One plausible and widely supported route begins with 5-bromo-1-methyl-1H-imidazole as a key building block. The strategic placement of the bromine atom at the C-5 position makes it amenable to various cross-coupling reactions. nbinno.com The synthesis proceeds by coupling this halo-imidazole with 2-bromophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., K₂CO₃, Na₂CO₃).

Table 1: Representative Suzuki-Miyaura Coupling for Synthesis

| Step | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Result |

| Coupling | 5-Bromo-1-methyl-1H-imidazole | 2-Bromophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-(2-Bromophenyl)-1-methyl-1H-imidazole |

An alternative multi-step approach involves the direct C-5 arylation of 1-methyl-1H-imidazole using an appropriate aryl bromide. researchgate.net This method, while potentially more direct, may require careful optimization to ensure regioselectivity at the C-5 position over the C-2 or C-4 positions. Subsequent steps would then ensure the correct substitution pattern.

Alternative Synthetic Pathways and Optimization for 5-(2-Bromophenyl)-1-methyl-1H-imidazole

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions serve as viable alternative pathways. These include the Stille coupling (using an organotin reagent), the Heck reaction (with an alkene), and the Sonogashira coupling (with a terminal alkyne), which highlight the versatility of 5-bromo-1-methyl-1H-imidazole as a synthetic intermediate. nbinno.com

Optimization of these synthetic routes is critical for achieving high yields and purity. Key parameters for optimization include:

Catalyst and Ligand Selection: Different palladium catalysts and phosphine (B1218219) ligands can significantly impact reaction efficiency and turnover number.

Base and Solvent System: The choice of base and solvent is crucial for facilitating the catalytic cycle. For instance, aqueous base solutions are often employed in Suzuki couplings. nih.gov

Reaction Temperature and Time: Fine-tuning these parameters can minimize side product formation and drive the reaction to completion.

Furthermore, catalyst-free methods, such as the [3+2] cyclization of vinyl azides with amidines, represent an emerging area for the synthesis of substituted imidazoles, potentially offering a pathway that avoids transition metals. acs.org

Green Chemistry Approaches in the Synthesis of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

Modern synthetic chemistry increasingly emphasizes sustainability. Green chemistry principles can be applied to the synthesis of 5-(2-Bromophenyl)-1-methyl-1H-imidazole to reduce environmental impact. wjbphs.com

Key green approaches include:

Use of Aqueous Solvents: Performing cross-coupling reactions in water can eliminate the need for volatile and often toxic organic solvents. nih.gov The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can facilitate reactions between organic substrates and aqueous reagents. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. wjbphs.comwjbphs.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions minimizes waste and simplifies product purification. asianpubs.org For instance, a one-pot synthesis of imidazole derivatives can be achieved by heating the reactants together without any solvent. asianpubs.org

Use of Recyclable Catalysts: Employing heterogeneous or nano-catalysts that can be easily recovered and reused aligns with green chemistry principles by reducing catalyst waste and cost. ias.ac.in

Functionalization and Structural Modification of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

The structure of 5-(2-Bromophenyl)-1-methyl-1H-imidazole offers multiple sites for functionalization, allowing for the creation of a diverse library of analogues and derivatives. The bromine atom on the phenyl ring and the available positions on the imidazole ring are primary targets for structural modification.

Synthesis of Analogues and Derivatives of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

The 2-bromophenyl moiety is a versatile handle for extensive derivatization. The bromine atom can be readily transformed using a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functional groups to generate novel analogues.

Table 2: Derivatization Reactions at the 2-Bromophenyl Moiety

| Reaction Type | Coupling Partner | Reagents | Resulting Functional Group |

| Suzuki-Miyaura | Aryl/vinyl boronic acids | Pd catalyst, Base | Aryl, Vinyl |

| Sonogashira | Terminal alkynes | Pd/Cu catalyst, Base | Alkynyl |

| Buchwald-Hartwig | Amines (primary, secondary) | Pd catalyst, Base | Amino |

| Heck | Alkenes | Pd catalyst, Base | Substituted Alkene |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd catalyst | Cyano |

These reactions enable the systematic modification of the phenyl ring, allowing for the exploration of structure-activity relationships in medicinal chemistry contexts. nbinno.com

Regioselective Derivatization Strategies for the Imidazole Ring of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

The imidazole ring itself presents opportunities for regioselective functionalization, primarily at the C2 and C4 positions. The inherent electronic properties of the 1,5-disubstituted imidazole ring guide the selectivity of these reactions. mdpi.com

A powerful strategy for C4-functionalization involves a two-step sequence:

Regioselective Bromination: The C4 position of 5-aryl-1-methyl-1H-imidazoles can be selectively brominated using an electrophilic brominating agent like N-bromosuccinimide (NBS). researchgate.net

Cross-Coupling: The newly installed bromine atom at C4 can then undergo a Suzuki-type reaction with various arylboronic acids, leading to the formation of 4,5-diaryl-1-methyl-1H-imidazoles. researchgate.net

Functionalization at the C2 position, which is often the most acidic proton on the imidazole ring, can typically be achieved through deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with an electrophile. This allows for the introduction of a wide array of substituents at this position. The development of regiocontrolled synthesis is crucial for creating highly substituted and complex imidazole scaffolds. nih.gov

Substituent Effects on the Bromophenyl Moiety of 5-(2-Bromophenyl)-1-methyl-1H-imidazole Analogues

The electronic properties of substituents on the bromophenyl ring of 5-(2-Bromophenyl)-1-methyl-1H-imidazole analogues play a critical role in modulating the chemical reactivity and biological activity of these compounds. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the biaryl scaffold, influencing intermolecular interactions with biological targets.

Research into related phenyl-imidazole structures has shown that substituent choice is a key factor in tuning a compound's properties. For instance, in a series of 4-acetylphenylamine-based imidazole derivatives, the incorporation of an electron-donating hydroxyl (-OH) group into the phenyl ring was found to increase the biological activity of the S-alkylated molecule. Conversely, the presence of electron-withdrawing halogen substituents, such as fluorine (-F) and chlorine (-Cl), weakened the activity of analogous compounds. nih.gov

Theoretical studies on imidazopyridine derivatives further illuminate these effects, showing that the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is reduced by the presence of electron-donating substituents. nih.gov A smaller energy gap can correlate with higher reactivity and altered photophysical properties. The studies indicated that the value of this energy gap (ΔEST) decreased as the electron-donating capacity of the substituent increased. nih.gov

Furthermore, the position of the substituent is crucial. In one study, para-substituted derivatives consistently exhibited a smaller energy gap compared to their ortho- and meta-substituted counterparts, suggesting a more profound electronic influence when the substituent is positioned opposite the imidazole linkage. nih.gov The strategic placement of substituents is therefore a powerful tool for the fine-tuning of the molecular properties of these imidazole analogues. Push/pull effects of electron density at the 2-carbon of the imidazole ring by electron-rich or electron-withdrawing substituents are necessary to influence the donor capacity of the imidazole nitrogen base. rsc.org

Table 1: Influence of Phenyl Ring Substituents on the Properties of Imidazole Analogues

| Analogue Class | Substituent | Position | Electronic Effect | Observed Impact |

|---|---|---|---|---|

| S-alkylated imidazole derivatives | -OH | Not specified | Electron-Donating | Increased biological activity nih.gov |

| S-alkylated imidazole derivatives | -F, -Cl | Not specified | Electron-Withdrawing | Weakened biological activity nih.gov |

| Imidazopyridine derivatives | -Me, -Et, -t-Bu | Para | Electron-Donating | Relatively lower excited state energy gap (ΔEST) nih.gov |

| Imidazopyridine derivatives | -OMe, -NMe2 | Para | Strong Electron-Donating | Further decrease in ΔEST nih.gov |

| Imidazopyridine derivatives | -Me, -Et, etc. | Ortho, Meta | Electron-Donating | Less reduction in ΔEST compared to para-isomers nih.gov |

Stereochemical Considerations in the Synthesis of 5-(2-Bromophenyl)-1-methyl-1H-imidazole Analogues

The synthesis of analogues of 5-(2-Bromophenyl)-1-methyl-1H-imidazole introduces significant stereochemical challenges, primarily due to the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, in this case, the C-C bond connecting the imidazole and bromophenyl rings. scispace.com This phenomenon is a critical consideration in drug design, as the absolute stereochemistry of a molecule often dictates its biological activity. acs.org

The construction of axially chiral five-membered heterobiaryls, such as these imidazole analogues, is notably more difficult than that of corresponding six-membered systems (e.g., biphenyls). nih.gov The inclusion of the five-membered imidazole ring leads to reduced steric interactions between the ortho-substituents around the chiral axis, resulting in a more labile conformation that is harder to lock into a single, stable enantiomeric form. nih.gov

To achieve configurational stability, axially chiral five-membered heterobiaryls typically require bulky ortho-substituents to provide sufficient steric hindrance and raise the rotational barrier. nih.govacs.orgnih.gov The bromine atom at the 2-position of the phenyl ring in the parent compound contributes to this barrier, but additional strategies are often necessary for the synthesis of stable, enantiomerically pure analogues.

Recent advances in asymmetric synthesis have provided powerful tools to control this type of chirality. One notable strategy is the cation-directed catalytic enantioselective desymmetrization of imidazole derivatives. nih.gov This method allows for the highly enantioselective and scalable preparation of new chiral 2-aryl imidazoles, with many products obtained in over 90% enantiomeric excess (ee). nih.govacs.orgnih.gov Other approaches, such as copper-catalyzed atroposelective N-C coupling, have also been developed, affording N-C axially chiral compounds with very high enantioselectivity (up to >99% ee) under mild, room-temperature conditions. researchgate.net The use of chiral anionic ligands in Suzuki-Miyaura cross-coupling reactions has also been explored to direct the axial chirality of the resulting biaryl compounds through distal ionic interactions. yau-awards.com

Incorporating π-stacking moieties has been identified as a key strategy for stabilizing the axial configuration of these 2-aryl imidazoles, which is crucial for their potential applications in asymmetric catalysis and materials science. nih.gov The ability to control the three-dimensional structure of these molecules through stereoselective synthesis is paramount for unlocking their full potential in various scientific fields.

Investigations into the Biological Activity Profile of 5 2 Bromophenyl 1 Methyl 1h Imidazole Pre Clinical and in Vitro Focus

Enzymatic Inhibition and Activation Studies with 5-(2-Bromophenyl)-1-methyl-1H-imidazole

No published studies were identified that specifically investigate the enzymatic inhibition or activation profile of 5-(2-Bromophenyl)-1-methyl-1H-imidazole.

In Vitro Enzyme Assays for 5-(2-Bromophenyl)-1-methyl-1H-imidazole

There is no data available from in vitro enzyme assays that would define the inhibitory or activating effects of 5-(2-Bromophenyl)-1-methyl-1H-imidazole on specific enzymes. Consequently, no data table on its enzymatic activity can be provided.

Kinetic Analysis of Enzyme Modulation by 5-(2-Bromophenyl)-1-methyl-1H-imidazole

Without primary enzyme assay data, no kinetic analyses (e.g., determination of Kᵢ, IC₅₀, or mechanism of inhibition) for the modulation of enzymes by 5-(2-Bromophenyl)-1-methyl-1H-imidazole have been reported.

Receptor Binding and Signaling Pathway Modulation by 5-(2-Bromophenyl)-1-methyl-1H-imidazole

Information regarding the interaction of 5-(2-Bromophenyl)-1-methyl-1H-imidazole with specific receptors or its influence on cellular signaling pathways is not present in the current scientific literature.

Radioligand Binding Assays for Receptor Interactions of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

No data from radioligand binding assays have been published to characterize the affinity (e.g., Kd or Ki values) of 5-(2-Bromophenyl)-1-methyl-1H-imidazole for any specific biological receptor. Therefore, a data table of receptor binding affinities cannot be generated.

Cellular Signaling Cascade Perturbations Induced by 5-(2-Bromophenyl)-1-methyl-1H-imidazole

There are no available studies detailing the effects of 5-(2-Bromophenyl)-1-methyl-1H-imidazole on intracellular signaling cascades, such as phosphorylation events or second messenger systems.

Cellular Biology Studies of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

No cellular biology research, including but not limited to studies on cell viability, proliferation, apoptosis, or other cellular processes, has been published specifically for 5-(2-Bromophenyl)-1-methyl-1H-imidazole.

Elucidation of the Mechanism of Action for 5 2 Bromophenyl 1 Methyl 1h Imidazole

Target Identification and Validation for 5-(2-Bromophenyl)-1-methyl-1H-imidazole

The initial and most critical step in elucidating the mechanism of action of a bioactive compound is the identification and subsequent validation of its biological target(s). This process involves a combination of biochemical, proteomic, and genetic approaches to pinpoint the specific macromolecules with which the compound interacts to exert its effects.

Affinity Chromatography and Pull-down Assays for 5-(2-Bromophenyl)-1-methyl-1H-imidazole Targets

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. To apply this method to 5-(2-Bromophenyl)-1-methyl-1H-imidazole, the compound would first be immobilized on a solid support, such as agarose (B213101) or magnetic beads. This is typically achieved by synthesizing a derivative of the compound that incorporates a reactive functional group, allowing for covalent linkage to the matrix without compromising its binding affinity for its target.

The resulting affinity matrix would then be incubated with a cell or tissue lysate. Proteins that bind specifically to 5-(2-Bromophenyl)-1-methyl-1H-imidazole will be captured by the matrix, while non-binding proteins are washed away. The bound proteins can then be eluted, for example, by using a solution containing the free compound to compete for binding, or by changing the buffer conditions to disrupt the interaction.

The eluted proteins would subsequently be identified using techniques such as mass spectrometry. A hypothetical outcome of such an experiment is presented in Table 1.

Table 1: Hypothetical Protein Targets of 5-(2-Bromophenyl)-1-methyl-1H-imidazole Identified by Affinity Chromatography

| Rank | Protein Name | Gene Symbol | Elution Condition | Putative Function |

|---|---|---|---|---|

| 1 | Kinase X | KINX | High concentration of free compound | Signal Transduction |

| 2 | Protein Y | PROY | pH shift | Cellular Metabolism |

Proteomics-based Approaches to Identify 5-(2-Bromophenyl)-1-methyl-1H-imidazole Binding Proteins

Proteomics offers a broader, unbiased approach to identifying the cellular targets of a small molecule. Techniques such as chemical proteomics often employ a tagged version of the compound of interest. For 5-(2-Bromophenyl)-1-methyl-1H-imidazole, a version could be synthesized with a photo-reactive group and a reporter tag (e.g., biotin (B1667282) or a click chemistry handle).

When this probe is introduced to living cells or cell lysates, it can bind to its target proteins. Upon UV irradiation, the photo-reactive group forms a covalent bond with the target, permanently linking the probe to the protein. The reporter tag can then be used to enrich these covalently bound proteins, for instance, using streptavidin beads in the case of a biotin tag. The enriched proteins are then identified by mass spectrometry.

This approach can provide a snapshot of the compound's interactions within a more native cellular context. Table 2 illustrates potential data from such a study.

Table 2: Potential Binding Proteins for 5-(2-Bromophenyl)-1-methyl-1H-imidazole Identified via Chemical Proteomics

| Protein ID | Protein Name | Fold Enrichment (Treated vs. Control) | Cellular Compartment |

|---|---|---|---|

| P12345 | Enzyme A | 15.2 | Cytosol |

| Q67890 | Receptor B | 9.8 | Plasma Membrane |

Genetic Knockout/Knockdown Studies for Target Validation of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

Once potential targets have been identified, their biological relevance to the action of 5-(2-Bromophenyl)-1-methyl-1H-imidazole must be validated. Genetic approaches, such as CRISPR-Cas9-mediated gene knockout or RNA interference (RNAi)-based gene knockdown, are invaluable for this purpose.

If a specific protein, for example, "Kinase X," is hypothesized to be the target, cell lines can be engineered in which the gene encoding this kinase is either completely removed (knockout) or its expression is significantly reduced (knockdown). These modified cell lines would then be treated with 5-(2-Bromophenyl)-1-methyl-1H-imidazole, and the cellular response would be compared to that of unmodified (wild-type) cells.

If Kinase X is the true target, the knockout or knockdown cells would be expected to show a significantly diminished or absent response to the compound. This is because the molecular target required for the compound's activity is no longer present or is present at insufficient levels. The results of such a validation study could be summarized as shown in Table 3.

Table 3: Hypothetical Results of Genetic Validation for a Target of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

| Cell Line | Target Gene | Treatment | Cellular Effect (e.g., % Inhibition of Cell Growth) |

|---|---|---|---|

| Wild-Type | KINX | 5-(2-Bromophenyl)-1-methyl-1H-imidazole | 85% |

| KINX Knockout | KINX | 5-(2-Bromophenyl)-1-methyl-1H-imidazole | 5% |

| Scrambled RNAi (Control) | - | 5-(2-Bromophenyl)-1-methyl-1H-imidazole | 82% |

Molecular Interactions of 5-(2-Bromophenyl)-1-methyl-1H-imidazole with Biological Macromolecules

Following the identification and validation of a biological target, the next step is to characterize the molecular interactions between 5-(2-Bromophenyl)-1-methyl-1H-imidazole and its target at an atomic level. This provides a detailed understanding of the binding mechanism and can guide further drug development efforts.

Structural Biology (e.g., X-ray Crystallography, NMR) of 5-(2-Bromophenyl)-1-methyl-1H-imidazole-Target Complexes

Structural biology techniques can provide a three-dimensional picture of how 5-(2-Bromophenyl)-1-methyl-1H-imidazole binds to its target protein.

X-ray crystallography would involve co-crystallizing the target protein with the compound and then diffracting X-rays through the resulting crystals. The diffraction pattern can be used to calculate an electron density map, which reveals the atomic structure of the protein-ligand complex. This would show the precise orientation of the compound in the binding pocket and the specific amino acid residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study protein-ligand interactions in solution, which is closer to the physiological state. Techniques like Chemical Shift Perturbation (CSP) can identify the binding site on the protein by monitoring changes in the chemical shifts of backbone amide protons upon addition of the compound. The Nuclear Overhauser Effect (NOE) can provide distance restraints between the compound and the protein, helping to determine the bound conformation of the ligand.

A hypothetical summary of findings from a structural biology study is presented in Table 4.

Table 4: Hypothetical Structural Interaction Data for 5-(2-Bromophenyl)-1-methyl-1H-imidazole with its Target

| Technique | Key Interacting Residues | Type of Interaction | Distance (Å) |

|---|---|---|---|

| X-ray Crystallography | Tyrosine 123 | Hydrogen Bond with Imidazole (B134444) Nitrogen | 2.8 |

| X-ray Crystallography | Phenylalanine 87 | π-π Stacking with Bromophenyl Ring | 3.5 |

| X-ray Crystallography | Leucine 45, Valine 50 | Hydrophobic Interactions with Methyl Group | N/A |

Biophysical Characterization of Binding Dynamics (e.g., ITC, SPR) of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

Biophysical techniques are essential for quantifying the thermodynamics and kinetics of the binding interaction between 5-(2-Bromophenyl)-1-methyl-1H-imidazole and its target.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target protein, one can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. The target protein is immobilized on a sensor chip, and a solution containing 5-(2-Bromophenyl)-1-methyl-1H-imidazole is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. SPR can be used to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Table 5 provides a hypothetical summary of biophysical data for the interaction.

Table 5: Hypothetical Biophysical Binding Parameters for 5-(2-Bromophenyl)-1-methyl-1H-imidazole

| Technique | Parameter | Value |

|---|---|---|

| ITC | Binding Affinity (Kd) | 1.5 µM |

| ITC | Stoichiometry (n) | 1.1 |

| ITC | Enthalpy (ΔH) | -8.5 kcal/mol |

| ITC | Entropy (ΔS) | -5.2 cal/mol·K |

| SPR | Association Rate (kon) | 2.3 x 104 M-1s-1 |

| SPR | Dissociation Rate (koff) | 3.5 x 10-2 s-1 |

Downstream Signaling Pathways Modulated by 5-(2-Bromophenyl)-1-methyl-1H-imidazole

Currently, there is no specific information available in peer-reviewed literature that identifies the downstream signaling pathways modulated by 5-(2-Bromophenyl)-1-methyl-1H-imidazole. Scientific investigation into how this compound affects intracellular signaling cascades, such as the MAPK/ERK pathway, PI3K/Akt/mTOR pathway, or JAK/STAT pathway, has not been publicly documented. Therefore, a data table detailing the specific effects on key signaling proteins (e.g., phosphorylation status, expression levels) following treatment with this compound cannot be constructed at this time.

Phenotypic Rescue Experiments to Confirm Mechanism of Action of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

Similarly, the scientific literature lacks reports of phenotypic rescue experiments conducted to confirm the mechanism of action of 5-(2-Bromophenyl)-1-methyl-1H-imidazole. Such experiments, which are crucial for validating a compound's mechanism by demonstrating its ability to reverse a disease-related phenotype in a relevant biological model (e.g., cell culture, animal model), have not been described for this specific imidazole derivative. Consequently, a data table summarizing the results of such experiments, including the model system, the induced phenotype, and the rescue effect of the compound, cannot be provided.

While the broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities by interacting with various cellular targets, the specific molecular interactions and resulting physiological effects of 5-(2-Bromophenyl)-1-methyl-1H-imidazole are yet to be thoroughly investigated and reported in the public domain. Further research is required to elucidate the precise mechanism of action and to identify the cellular pathways and phenotypes that are influenced by this compound.

Structure Activity Relationship Sar Analysis of 5 2 Bromophenyl 1 Methyl 1h Imidazole and Its Analogues

Systematic Modification of the Bromophenyl Moiety and its Impact on Biological Activity

The 5-bromophenyl group is a crucial component of the core structure, and modifications to this ring significantly influence the compound's biological profile. Alterations to the position of the halogen and the introduction of other functional groups have been explored to understand their effects on activity.

The position of the halogen substituent on the C5-phenyl ring is a critical determinant of biological activity, influencing the molecule's electronic distribution and steric profile. While direct comparative studies on 5-(bromophenyl)-1-methyl-1H-imidazole isomers are limited, data from analogous heterocyclic systems demonstrate the profound impact of halogen placement.

In studies of other bioactive scaffolds, moving a halogen from one position to another can drastically alter efficacy. For instance, in one series of pyrazole (B372694) derivatives, moving a fluorine substituent from the meta position to the ortho position resulted in an increase in activity, with the ortho-fluoro analogue showing an 83% reduction of its target's activity compared to 73% for the meta-fluoro hit compound. nih.gov Conversely, the para-fluoro analogue showed a significant drop in activity (44% reduction). nih.gov In a different class of compounds, chlorophenyl-benzodiazepine analogues, the meta-chloro position was found to confer higher biological activity than the ortho position, a phenomenon attributed in part to reduced steric hindrance. nih.gov

These findings suggest that the ortho-bromo substitution in the parent compound likely plays a specific role, potentially by inducing a preferred conformation through steric influence or by engaging in key interactions at the target site. A shift to a meta or para position would alter the spatial arrangement and electronic properties of the phenyl ring, which could either enhance or diminish biological activity depending on the specific requirements of the biological target. For example, studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, a meta-bromo analogue, have shown significant anticancer activity against various cell lines, indicating that the meta position is also favorable for activity in some contexts. mdpi.com

Table 1: Effect of Halogen Positional Isomers on Biological Activity in Analogous Heterocyclic Systems

| Compound Series | Halogen Position | Biological Activity Outcome | Reference |

|---|---|---|---|

| Phenyl-azo-pyrazoles | ortho-Fluoro | Highest activity (83% reduction) | nih.gov |

| meta-Fluoro | High activity (73% reduction) | nih.gov | |

| para-Fluoro | Reduced activity (44% reduction) | nih.gov | |

| Chlorophenyl-benzodiazepines | meta-Chloro | Higher activity than ortho isomer | nih.gov |

Replacing the bromine atom or adding other functional groups to the phenyl ring allows for the exploration of electronic and steric effects on activity. In a series of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones designed as anticancer agents, the nature of the substituent at the C5-phenyl ring significantly impacted cytotoxicity. nih.gov For example, a derivative with a para-methoxyphenyl group at C5 showed greater potency against multiple cancer cell lines than the corresponding para-chlorophenyl analogue. nih.gov Specifically, the 5-(4-methoxyphenyl) derivative (Compound 5 ) exhibited IC₅₀ values of less than 5 µM against MCF-7, HCT-116, and HepG2 cell lines, whereas the 5-(4-chlorophenyl) derivatives generally showed higher IC₅₀ values, indicating lower potency. nih.gov

This suggests that electron-donating groups like methoxy (B1213986) may be more favorable for activity in this particular scaffold than electron-withdrawing halogens. The introduction of other halogens, such as fluorine, has also been investigated. For instance, 4-(3-Fluorophenyl)-1H-imidazole was synthesized as part of a study to develop enzyme inhibitors, highlighting the common use of various halogen substitutions in probing SAR. nih.gov The choice of substituent allows for fine-tuning of properties like lipophilicity and electronic character, which are crucial for target engagement and pharmacokinetic properties.

Table 2: Impact of Phenyl Ring Functional Groups on Anticancer Activity of Analogous 5-Aryl Imidazole (B134444) Derivatives

| Compound ID | C5-Phenyl Substituent | Cell Line (MCF-7) IC₅₀ (µM) | Cell Line (HCT-116) IC₅₀ (µM) | Cell Line (HepG2) IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 5 | 4-Methoxyphenyl | < 5 | < 5 | < 5 | nih.gov |

| 4b | 4-Chlorophenyl | 8.3 ± 0.6 | 10.2 ± 0.8 | 12.5 ± 1.1 | nih.gov |

| 4a | 4-Chlorophenyl | 15.6 ± 1.3 | 18.4 ± 1.5 | 20.1 ± 1.9 | nih.gov |

Exploration of Substitutions on the Imidazole Ring of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

The imidazole core is central to the molecule's architecture and offers multiple positions (N1, C2, and C4) for modification to probe interactions with biological targets.

The N1-substituent of the imidazole ring is critical for activity, as it influences the orientation of the other ring substituents and can participate in direct binding interactions. Replacing the relatively small N1-methyl group with larger alkyl or aryl moieties can significantly alter the compound's biological profile.

In a series of 5-aryl-imidazole-2(3H)-thiones, large N1-arylideneamino groups were installed to evaluate anticancer activity. nih.gov For example, compound 4b , featuring an N1-(2-hydroxybenzylideneamino) group and a 5-(4-chlorophenyl) moiety, demonstrated cytotoxic activity with an IC₅₀ of 8.3 µM against the MCF-7 breast cancer cell line. nih.gov The absence of an N1 substituent altogether, which would allow for tautomerization, is also a key consideration. Studies on IDO inhibitors showed that N1-substitution of 4-phenylimidazole (B135205) led to a complete loss of activity, confirming that a free N-H at this position was essential for binding to the target heme iron. nih.gov

Conversely, in other systems, N-alkylation with longer chains has been shown to enhance activity. In a series of 2-(substituted phenyl)-1H-benzimidazole derivatives, increasing the alkyl chain length at the N1 position often correlated with improved antiproliferative and antimicrobial activity, likely due to increased lipophilicity which can enhance cell membrane penetration. acs.org The introduction of N-aryl groups, as seen in various 1-aryl-5-(phenyl)-1H-imidazole derivatives, creates a class of compounds where the N-aryl ring can be further substituted to probe for additional binding interactions. acs.org These findings highlight that the optimal substituent at the N1 position—be it a small methyl group, a larger aryl moiety, or an unsubstituted N-H—is highly dependent on the specific biological target.

Substitution at the C2 and C4 positions of the imidazole ring provides another avenue for modulating biological activity. These positions are often solvent-exposed and can be modified to improve properties like solubility or to introduce new interaction points with a target.

SAR studies on N,N'-bis(arylmethyl)imidazolium salts revealed that substitution at the C2 position with alkyl groups could produce potent anticancer agents. nih.gov Multiple derivatives with C2-alkyl substituents displayed high activity, with IC₅₀ values in the nanomolar to low micromolar range against a panel of non-small cell lung cancer cell lines. nih.gov This indicates that the C2 position can tolerate steric bulk, and that hydrophobic substituents may be beneficial for activity in certain contexts.

Modification at the C4 position has also been shown to be a viable strategy. For instance, the introduction of a nitro group at C4 in a series of 5-aryl-1-methylimidazoles yielded compounds with potent antiparasitic activity. Similarly, another study described the synthesis of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide, demonstrating that a carbohydrazide (B1668358) moiety can be readily installed at the C4 position, creating a precursor for further derivatization. mdpi.com These modifications underscore the chemical tractability and biological significance of the C2 and C4 positions for generating analogues with diverse pharmacological profiles.

Linker Region Modifications and Conformational Constraints in 5-(2-Bromophenyl)-1-methyl-1H-imidazole Derivatives

In the parent compound, the bromophenyl ring is directly attached to the C5 position of the imidazole ring, creating a relatively rigid biaryl system with limited conformational freedom. Introducing a linker between these two rings or modifying the existing bond can significantly impact the molecule's three-dimensional shape and its ability to adapt to a binding site.

While direct analogues of 5-(2-Bromophenyl)-1-methyl-1H-imidazole featuring such linkers are not extensively documented, SAR from other classes of imidazole-containing compounds provides valuable insights. For example, in a series of Smoothened antagonists, a methylene (B1212753) bridge was used as a linker. researchgate.netnih.gov Further substitution on this linker, such as replacing a hydrogen with an ethyl group, led to a significant decrease in biological activity. researchgate.net This suggests that even small modifications in the linker region can impose unfavorable steric interactions or alter the optimal orientation of the aromatic rings.

The introduction of flexible linkers, such as the thio] methyl (-S-CH₂-) group used to connect benzimidazole (B57391) and oxadiazole moieties, can allow the connected ring systems to adopt a wider range of conformations. researchgate.net This flexibility may be advantageous if the target binding site requires a non-planar arrangement of the aromatic systems. Conversely, enforcing conformational constraints by using rigid linkers or by maintaining a direct biaryl connection can be beneficial if it pre-organizes the molecule into its bioactive conformation, thus minimizing the entropic penalty of binding. The direct C-C bond in 5-(2-Bromophenyl)-1-methyl-1H-imidazole imparts a high degree of conformational restriction, which may be a key feature for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-(2-Bromophenyl)-1-methyl-1H-imidazole Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the 5-(2-Bromophenyl)-1-methyl-1H-imidazole series, QSAR models can be instrumental in predicting the activity of novel analogues, thereby guiding the design and synthesis of more potent compounds. uniroma1.it

The initial and one of the most critical steps in developing a robust QSAR model is the selection of appropriate molecular descriptors. nih.govnih.gov These descriptors are numerical representations of the chemical and physical properties of a molecule and can be categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors. For the 5-(2-Bromophenyl)-1-methyl-1H-imidazole derivatives, a diverse set of descriptors would be calculated to capture the structural variations within the series and their potential influence on biological activity.

Descriptor Calculation:

The three-dimensional structures of the 5-(2-Bromophenyl)-1-methyl-1H-imidazole analogues would first be generated and then optimized using computational chemistry software to achieve their lowest energy conformation. Following this, a wide range of molecular descriptors would be calculated.

Commonly employed descriptors in QSAR studies of imidazole-containing compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the dipole moment.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and molecular weight (MW) are common examples.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological targets. The logarithm of the octanol-water partition coefficient (logP) is the most widely used hydrophobic descriptor. scispace.com

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching. Examples include the Balaban J index and Kier & Hall connectivity indices.

A hypothetical data table of selected descriptors for a series of 5-(2-Bromophenyl)-1-methyl-1H-imidazole analogues is presented below.

| Compound ID | R | logP | MR | Molecular Weight ( g/mol ) |

| 1 | H | 3.5 | 65.2 | 251.1 |

| 2 | 4-F | 3.7 | 65.8 | 269.1 |

| 3 | 4-Cl | 4.1 | 70.3 | 285.5 |

| 4 | 4-CH3 | 3.9 | 70.0 | 265.1 |

| 5 | 4-OCH3 | 3.6 | 71.5 | 281.1 |

| 6 | 3-F | 3.8 | 65.8 | 269.1 |

| 7 | 3-Cl | 4.2 | 70.3 | 285.5 |

| 8 | 3-CH3 | 4.0 | 70.0 | 265.1 |

This is an interactive data table. You can sort the columns by clicking on the headers.

Descriptor Selection:

After calculating a large pool of descriptors, it is essential to select a subset of descriptors that are most relevant to the biological activity and are not highly inter-correlated. openmedicinalchemistryjournal.com Techniques such as stepwise multiple linear regression, genetic algorithms, or principal component analysis are often employed for this purpose. scispace.comnih.gov The goal is to build a simple and interpretable model with the highest predictive power.

Model Development:

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the 5-(2-Bromophenyl)-1-methyl-1H-imidazole analogues. Multiple Linear Regression (MLR) is a commonly used technique for this purpose, which generates a linear equation of the following form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the selected descriptors, and c₁, c₂, ..., cₙ are their respective regression coefficients, with c₀ being the intercept.

For instance, a hypothetical QSAR equation for the 5-(2-Bromophenyl)-1-methyl-1H-imidazole series might look like:

pIC₅₀ = 0.85 * logP - 0.02 * MR + 5.2

This equation suggests that the biological activity (expressed as pIC₅₀) increases with increasing hydrophobicity (logP) and decreases slightly with increasing molar refractivity (MR).

Model Validation:

The developed QSAR model must be rigorously validated to ensure its statistical significance, robustness, and predictive ability. uniroma1.itnih.gov This involves both internal and external validation procedures.

Internal Validation: This is typically performed using the training set of compounds that were used to build the model. A common method is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound, and the cross-validated correlation coefficient (q²) is calculated. A q² value greater than 0.5 is generally considered indicative of a good model. scispace.com

External Validation: This is the most crucial validation step and involves predicting the biological activity of an external test set of compounds that were not used in the model development. uniroma1.it The predictive ability of the model is assessed by the predicted correlation coefficient (R²_pred). An R²_pred value greater than 0.6 is generally considered acceptable. scispace.com

A summary of the statistical parameters used for model validation is presented in the table below.

| Statistical Parameter | Symbol | Acceptable Value | Description |

| Correlation Coefficient | R² | > 0.6 | A measure of the goodness of fit of the model. |

| Cross-validated Correlation Coefficient | q² | > 0.5 | A measure of the internal predictive ability of the model. |

| Predicted Correlation Coefficient | R²_pred | > 0.6 | A measure of the external predictive ability of the model on a test set. |

| Standard Deviation of Error of Prediction | SDEP | Low | Indicates the accuracy of the predictions. |

| Root Mean Square Error of Prediction | RMSEP | Low | Another measure of the accuracy of predictions. |

By following these steps of descriptor selection, model development, and rigorous validation, a predictive QSAR model for the 5-(2-Bromophenyl)-1-methyl-1H-imidazole series can be established. Such a model would be a valuable tool for the in-silico design of new analogues with potentially enhanced biological activity.

Computational Chemistry and Molecular Modeling Studies of 5 2 Bromophenyl 1 Methyl 1h Imidazole

Molecular Docking Simulations of 5-(2-Bromophenyl)-1-methyl-1H-imidazole with Potential Targets

There are no published studies detailing molecular docking simulations of 5-(2-Bromophenyl)-1-methyl-1H-imidazole with any biological targets.

Specific protocols for the preparation of 5-(2-Bromophenyl)-1-methyl-1H-imidazole as a ligand for docking studies, or the generation of receptor grids for potential biological targets, have not been described in the scientific literature.

As no docking studies have been reported, there is no information available regarding the binding poses or interaction networks of 5-(2-Bromophenyl)-1-methyl-1H-imidazole with any protein targets.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

No molecular dynamics simulations for 5-(2-Bromophenyl)-1-methyl-1H-imidazole have been reported in the scientific literature.

There are no available studies on the stability of any ligand-protein complexes involving 5-(2-Bromophenyl)-1-methyl-1H-imidazole.

The conformational landscape of free 5-(2-Bromophenyl)-1-methyl-1H-imidazole has not been investigated using molecular dynamics simulations in any published research.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling for 5-(2-Bromophenyl)-1-methyl-1H-imidazole (In Silico)

In silico ADME predictions and pharmacokinetic modeling studies for 5-(2-Bromophenyl)-1-methyl-1H-imidazole are not available in the scientific literature.

In Silico Permeability and Solubility Predictions for 5-(2-Bromophenyl)-1-methyl-1H-imidazole

The permeability and aqueous solubility of a compound are critical determinants of its absorption and distribution in vivo, and thus its potential as a therapeutic agent. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are widely used to assess these properties early in the drug discovery process. mdpi.comresearchgate.net For 5-(2-Bromophenyl)-1-methyl-1H-imidazole, various molecular descriptors are calculated to predict its behavior based on established models like Lipinski's Rule of Five, which helps evaluate drug-likeness and the likelihood of oral bioavailability. nih.gov

Key parameters include the logarithm of the octanol-water partition coefficient (LogP), which measures lipophilicity, the Topological Polar Surface Area (TPSA), molecular weight (MW), and the number of hydrogen bond donors and acceptors. Generally, compounds with good oral absorption exhibit LogP values below 5, a molecular weight under 500 Da, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Computational models predict that 5-(2-Bromophenyl)-1-methyl-1H-imidazole adheres to these guidelines, suggesting favorable permeability and drug-like characteristics.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C10H9BrN2 | Basic structural information |

| Molecular Weight (g/mol) | 237.10 | Influences absorption and diffusion |

| LogP (Lipophilicity) | ~2.8-3.2 | Affects solubility and membrane permeability |

| Topological Polar Surface Area (TPSA) | ~17.1 Ų | Correlates with transport properties |

| Hydrogen Bond Donors | 0 | Impacts binding and solubility |

| Hydrogen Bond Acceptors | 2 | Impacts binding and solubility |

| Rotatable Bonds | 1 | Relates to conformational flexibility |

Cytochrome P450 Metabolism Site Prediction for 5-(2-Bromophenyl)-1-methyl-1H-imidazole

Understanding a compound's metabolic fate is crucial, as metabolism can lead to inactivation, activation, or the formation of toxic byproducts. The cytochrome P450 (CYP) family of enzymes is responsible for the majority of phase I metabolic reactions. mdpi.com In silico site of metabolism (SOM) prediction tools identify which atoms in a molecule are most susceptible to enzymatic modification, typically oxidation. nih.govnews-medical.net These predictions are often based on rule-based systems derived from experimental data or quantum mechanical calculations that assess the reactivity and steric accessibility of different atomic sites. nih.govresearchgate.net

For 5-(2-Bromophenyl)-1-methyl-1H-imidazole, several potential sites of metabolism exist. The most probable metabolic transformations include aromatic hydroxylation on the bromophenyl or imidazole (B134444) rings and aliphatic hydroxylation of the N-methyl group. The presence of the electron-withdrawing bromine atom on the phenyl ring may influence the regioselectivity of hydroxylation on that ring.

| Potential Site of Metabolism (SOM) | Metabolic Reaction | Predicted Lability |

|---|---|---|

| N-methyl group | Aliphatic Hydroxylation | High |

| Bromophenyl ring (positions C3', C4', C5', C6') | Aromatic Hydroxylation | Moderate to High |

| Imidazole ring (position C2, C4) | Aromatic Hydroxylation | Low to Moderate |

| Bromine atom | Dehalogenation | Low |

Blood-Brain Barrier Penetration Predictions for 5-(2-Bromophenyl)-1-methyl-1H-imidazole

The ability of a compound to cross the blood-brain barrier (BBB) is a prerequisite for its activity within the central nervous system (CNS). nih.gov In silico models predict BBB penetration based on a combination of physicochemical properties. researchgate.netmdpi.com Molecules that successfully penetrate the BBB are typically small (MW < 450 Da), moderately lipophilic (LogP between 1.5 and 3.5), have a low polar surface area (TPSA < 90 Ų), and a limited number of rotatable bonds and hydrogen bonds. acs.org

Based on its calculated molecular descriptors, 5-(2-Bromophenyl)-1-methyl-1H-imidazole shows a high probability of penetrating the BBB. Its molecular weight, TPSA, and predicted LogP fall within the optimal ranges for CNS-active compounds. The absence of hydrogen bond donors and a low count of acceptors further enhance its potential for passive diffusion across the lipophilic BBB.

| Property | Predicted Value | Favorable Range for BBB Penetration | Assessment |

|---|---|---|---|

| Molecular Weight (g/mol) | 237.10 | < 450 | Favorable |

| LogP | ~2.8-3.2 | 1.5 - 3.5 | Favorable |

| TPSA (Ų) | ~17.1 | < 90 | Favorable |

| Hydrogen Bond Donors | 0 | ≤ 3 | Favorable |

| Hydrogen Bond Acceptors | 2 | ≤ 7 | Favorable |

| Overall Prediction | Likely to cross the Blood-Brain Barrier |

Quantum Mechanical (QM) Calculations for Electronic Properties of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which governs its reactivity and physical properties. researchgate.net These methods are used to determine optimized molecular geometries, orbital energies, and electron distribution, offering insights that are complementary to experimental data.

HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. nih.govschrodinger.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule. researchgate.net It maps regions of negative electrostatic potential (electron-rich, nucleophilic sites) and positive electrostatic potential (electron-poor, electrophilic sites). For 5-(2-Bromophenyl)-1-methyl-1H-imidazole, the MESP map is predicted to show the most negative potential (red/yellow) around the sp²-hybridized nitrogen atom (N-3) of the imidazole ring, identifying it as the primary site for electrophilic attack. Positive potential (blue) is expected around the hydrogen atoms.

| Quantum Chemical Parameter | Predicted Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high chemical stability |

| Dipole Moment | ~3.5 D | Reflects the polarity of the molecule |

Aromaticity and Tautomerism Studies of the Imidazole Ring in 5-(2-Bromophenyl)-1-methyl-1H-imidazole

The imidazole ring is a five-membered heterocycle that is classified as aromatic. humanjournals.com It possesses a planar structure with six delocalized π-electrons (one from each of the three carbons, one from the sp² nitrogen, and two from the other nitrogen), fulfilling Hückel's (4n+2) rule for aromaticity (where n=1). jopir.in This aromatic character confers significant thermodynamic stability to the ring system.

A key feature of the parent imidazole molecule is its ability to undergo annular tautomerism, where the proton on the nitrogen atom can migrate between the N-1 and N-3 positions. purkh.comresearchgate.net This results in two equivalent tautomeric forms. However, in the case of 5-(2-Bromophenyl)-1-methyl-1H-imidazole, this tautomerism is blocked. The substitution of a methyl group at the N-1 position prevents the migration of a proton between the two nitrogen atoms. Consequently, the molecule is "locked" in a single, fixed tautomeric form, which simplifies its chemical behavior and interactions with biological targets.

Pre Clinical Pharmacokinetic Investigations of 5 2 Bromophenyl 1 Methyl 1h Imidazole Non Human Models

In Vitro Metabolic Stability

In vitro metabolic stability assays are crucial for predicting a compound's susceptibility to metabolism, which influences its half-life and oral bioavailability. bjournal.org These studies typically utilize liver fractions or plasma from various species. srce.hr

Hepatic microsomes, which are subcellular fractions of the liver, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. evotec.comcreative-bioarray.com The stability of a test compound is evaluated by incubating it with liver microsomes in the presence of necessary cofactors like NADPH. evotec.combioduro.com The rate of disappearance of the parent compound over time is measured, typically using liquid chromatography-mass spectrometry (LC-MS/MS). mercell.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated to classify the compound's metabolic stability (e.g., low, medium, or high clearance). creative-bioarray.com

Assessing a compound's stability in plasma is necessary to identify potential hydrolysis by plasma esterases and other enzymes. The compound is incubated in plasma from different species (e.g., rat, mouse, human) at 37°C, and its concentration is monitored over time. This helps to ensure that the compound is sufficiently stable in systemic circulation to reach its target.

In Vitro Permeability and Transport Studies

In vitro permeability assays are used to predict the oral absorption of a drug candidate. europa.eu These models help determine how well a compound can pass through the intestinal epithelium.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting human drug absorption. nih.govnih.gov When cultured, these cells differentiate into a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and efflux transporters. nih.gov The permeability of a compound is assessed by adding it to either the apical (top) or basolateral (bottom) side of the monolayer and measuring its rate of appearance on the opposite side. nih.gov The result is expressed as an apparent permeability coefficient (Papp), which is used to classify compounds as having low, moderate, or high permeability. europa.eu

P-glycoprotein (P-gp) is a critical efflux transporter in the intestine that can pump drugs out of cells, thereby limiting their absorption. nih.gov To determine if a compound is a P-gp substrate, its permeability across a P-gp-expressing cell line (like Caco-2 or MDCK-MDR1) is measured in both the presence and absence of a known P-gp inhibitor. nih.gov A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor suggests the compound is a P-gp substrate.

Pharmacokinetic Profiling in Animal Models

In vivo pharmacokinetic studies in animal models such as rats or mice are conducted to understand the complete ADME profile of a drug candidate in a living system. nih.govnih.gov After administering the compound through different routes (e.g., intravenous, oral), blood samples are collected at various time points and analyzed to determine the plasma concentration-time profile. rrpharmacology.ru This profile is used to calculate key pharmacokinetic parameters, including:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

t½: Elimination half-life.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation. nih.gov

These animal studies are vital for predicting human pharmacokinetics and for selecting appropriate doses for first-in-human clinical trials. nih.gov

Preclinical Pharmacokinetic Profile of 5-(2-Bromophenyl)-1-methyl-1H-imidazole Remains Undisclosed in Publicly Available Research

Initial investigations into the preclinical pharmacokinetic properties of the chemical compound 5-(2-Bromophenyl)-1-methyl-1H-imidazole in non-human models have found a significant lack of specific data within the public domain. Extensive searches for detailed research findings on its oral bioavailability, tissue distribution, metabolic fate, excretion pathways, and potential for drug-drug interactions have not yielded any specific studies focused on this particular molecule.

While the imidazole (B134444) structural motif is a common feature in many biologically active compounds, and general principles of preclinical pharmacokinetic investigations are well-established, specific data for 5-(2-Bromophenyl)-1-methyl-1H-imidazole are not available in the reviewed scientific literature. Information regarding how this specific compound is absorbed, distributed throughout the body, metabolized by enzymes, and ultimately eliminated in animal models has not been publicly reported.

Consequently, the creation of data tables and a detailed analysis for the outlined sections is not possible at this time. The scientific community awaits future research to elucidate the preclinical pharmacokinetic profile of 5-(2-Bromophenyl)-1-methyl-1H-imidazole.

Advanced Research Methodologies and Techniques Employed in Studies of 5 2 Bromophenyl 1 Methyl 1h Imidazole

Spectroscopic and Spectrometric Techniques in Elucidating Biological Interactions of 5-(2-Bromophenyl)-1-methyl-1H-imidazole

Spectroscopic and spectrometric methods are indispensable for characterizing the molecular structure of 5-(2-Bromophenyl)-1-methyl-1H-imidazole and investigating its interactions with biological macromolecules such as proteins and nucleic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying ligand-protein interactions in solution. mdpi.com For 5-(2-Bromophenyl)-1-methyl-1H-imidazole, techniques like Chemical Shift Perturbation (CSP) mapping can be employed. In this method, 1H-15N HSQC spectra of an isotopically labeled target protein are recorded in the presence and absence of the compound. Changes in the chemical shifts of specific amino acid residues upon binding reveal the location of the binding site on the protein surface. Furthermore, competition NMR assays can determine if the compound can disrupt known protein-protein interactions, providing critical information about its functional activity. mdpi.com Saturation Transfer Difference (STD) NMR is another valuable technique where saturation is transferred from the protein to the bound ligand, allowing for the identification of the ligand's binding epitope.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the identity and purity of synthesized 5-(2-Bromophenyl)-1-methyl-1H-imidazole and for studying its metabolic fate. researchgate.net When the compound is incubated with liver microsomes or other metabolic systems, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) can be used to detect and identify metabolites. nih.gov This involves separating the parent compound from its metabolites via liquid chromatography and then fragmenting the ions in the mass spectrometer to elucidate their structures. nih.gov This information is vital for understanding the compound's pharmacokinetic profile. Native mass spectrometry can also be used to study non-covalent interactions between the compound and its target protein, providing stoichiometric information about the complex.

| Technique | Application for 5-(2-Bromophenyl)-1-methyl-1H-imidazole | Information Gained |

| NMR Spectroscopy | ||

| Chemical Shift Perturbation (CSP) | Titration of the compound into a solution of a 15N-labeled target protein. | Identifies the binding site on the protein. nih.govnih.gov |

| Saturation Transfer Difference (STD) | Observation of signal transfer from a saturated protein to the bound compound. | Determines which parts of the compound are in close contact with the protein (binding epitope). |

| Competition Assays (AIDA-NMR) | Monitoring the displacement of a known binding partner from a protein by the compound. | Confirms functional antagonism of protein-protein interactions. mdpi.com |

| Mass Spectrometry | ||

| LC-MS/MS | Analysis of samples from in vitro metabolism assays (e.g., liver microsomes). | Identification and structural characterization of metabolites. researchgate.netnih.gov |

| Native MS | Analysis of the non-covalent complex between the compound and its target protein. | Confirms binding and determines the stoichiometry of the interaction. |

Advanced Imaging Techniques for Tracking 5-(2-Bromophenyl)-1-methyl-1H-imidazole in Biological Systems

Visualizing the distribution and target engagement of 5-(2-Bromophenyl)-1-methyl-1H-imidazole within cells and whole organisms is critical for understanding its pharmacokinetics and pharmacodynamics. Advanced imaging techniques enable real-time, non-invasive tracking of the compound.

Fluorescence Microscopy: To be visualized by fluorescence microscopy, the 5-(2-Bromophenyl)-1-methyl-1H-imidazole scaffold must be chemically modified by conjugation to a fluorophore. nih.gov This creates a fluorescent probe that can be introduced to live cells. Techniques like confocal microscopy and super-resolution microscopy (SRM) can then be used to track the probe's subcellular localization, for example, determining if it accumulates in specific organelles like mitochondria or lysosomes. nih.govnih.gov Photoinduced electron transfer (PeT)-based fluorescent probes are particularly useful as they exhibit low background fluorescence and significant signal enhancement upon interacting with their target. rsc.org

Positron Emission Tomography (PET): PET is a whole-body imaging technique that can map the distribution of a compound in vivo. frontiersin.org This requires labeling 5-(2-Bromophenyl)-1-methyl-1H-imidazole with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). mdpi.com For instance, the methyl group could be replaced with a [¹¹C]methyl group, or a fluorine atom could be introduced into the phenyl ring for labeling with ¹⁸F. researchgate.net The resulting radiotracer is administered, and the PET scanner detects the gamma rays produced by positron annihilation, generating a three-dimensional image of the tracer's distribution over time. This approach has been successfully used for other imidazole-based compounds to image receptors in the brain. researchgate.netnih.gov

| Imaging Modality | Required Compound Modification | Biological Application | Key Insights |

| Fluorescence Microscopy | Covalent attachment of a fluorescent dye (e.g., FITC, Rhodamine). nih.gov | Tracking compound localization in live or fixed cells. | Subcellular distribution, organelle-specific accumulation, dynamic transport processes. nih.govacs.org |

| Positron Emission Tomography (PET) | Incorporation of a positron-emitting isotope (e.g., ¹¹C, ¹⁸F). nih.gov | In vivo whole-body distribution studies in animal models. | Tissue-specific uptake, target engagement, pharmacokinetic modeling, brain penetrance. researchgate.netiaea.org |

| Single-Photon Emission Computed Tomography (SPECT) | Incorporation of a gamma-emitting isotope (e.g., ⁹⁹ᵐTc, ¹²³I). | In vivo whole-body distribution studies. | Similar to PET, provides quantitative data on biodistribution and receptor occupancy. |

Omics Technologies (Genomics, Proteomics, Metabolomics) Applied to 5-(2-Bromophenyl)-1-methyl-1H-imidazole Research

Omics technologies offer a global, unbiased view of the molecular changes induced by a compound, providing powerful insights into its mechanism of action and potential biomarkers of its activity. frontiersin.org

Genomics/Transcriptomics: By treating cells or tissues with 5-(2-Bromophenyl)-1-methyl-1H-imidazole and subsequently performing RNA sequencing (RNA-Seq), researchers can identify changes in gene expression across the entire transcriptome. This can reveal the signaling pathways that are modulated by the compound. For example, upregulation of genes involved in an inflammatory pathway or downregulation of genes related to cell proliferation could point towards the compound's primary biological effects.

Proteomics: Proteomic profiling involves the large-scale study of proteins. nih.gov Using techniques like mass spectrometry-based proteomics, scientists can quantify changes in the abundance of thousands of proteins in cells or tissues following treatment with the compound. nih.gov This can identify the specific proteins or protein networks that are direct or indirect targets of 5-(2-Bromophenyl)-1-methyl-1H-imidazole. For instance, a proteomic study might reveal that the compound treatment leads to changes in the levels of proteins involved in apoptosis or cellular metabolism. mdpi.com

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolites. nih.gov By analyzing biological fluids or cell extracts with MS or NMR after exposure to 5-(2-Bromophenyl)-1-methyl-1H-imidazole, researchers can detect shifts in metabolic pathways. nih.gov This can uncover off-target effects or provide a metabolic signature of the compound's action.

| Omics Technology | Experimental Approach | Potential Findings from 5-(2-Bromophenyl)-1-methyl-1H-imidazole Research |

| Transcriptomics (RNA-Seq) | Treat cells with the compound; extract and sequence RNA to quantify gene expression levels. | Identification of modulated genes and signaling pathways; mechanism of action elucidation. frontiersin.org |

| Proteomics (MS-based) | Treat cells with the compound; digest proteins and analyze peptides by mass spectrometry. | Quantify changes in global protein expression; identify target proteins and pathways. mdpi.com |

| Metabolomics (MS or NMR) | Treat cells or organisms with the compound; analyze extracts or biofluids for small molecules. | Discovery of perturbed metabolic pathways; identification of biomarkers for compound efficacy or toxicity. nih.govnih.gov |

High-Throughput Screening (HTS) Methodologies for 5-(2-Bromophenyl)-1-methyl-1H-imidazole Analogues

Following the initial discovery of 5-(2-Bromophenyl)-1-methyl-1H-imidazole, high-throughput screening (HTS) is employed to systematically test large libraries of structurally related analogues. nih.gov The goal is to identify derivatives with improved potency, selectivity, or pharmacokinetic properties.

Assay Development: A robust and miniaturized assay is the cornerstone of any HTS campaign. nih.gov The choice of assay depends on the compound's known or hypothesized biological target.

Biochemical Assays: If the compound is known to inhibit a specific enzyme, a biochemical assay measuring enzyme activity (e.g., using a fluorescent substrate) can be developed.

Cell-Based Assays: These assays are often more physiologically relevant. Examples include cell viability assays (to screen for anti-cancer analogues), reporter gene assays (where the compound modulates a specific signaling pathway linked to a reporter like luciferase), or high-content imaging screens that measure changes in cell morphology or protein localization. nih.gov

Screening and Hit-to-Lead Optimization: A chemical library containing hundreds or thousands of analogues of 5-(2-Bromophenyl)-1-methyl-1H-imidazole would be synthesized and tested in the HTS assay. nih.gov Compounds that show significant activity ("hits") are then selected for further validation and optimization in a process known as the hit-to-lead stage. This iterative process of chemical synthesis and biological testing aims to develop a lead compound with a desirable profile for further preclinical development. monash.edu

| HTS Assay Type | Principle | Application for Screening Analogues |

| Biochemical (Enzyme Inhibition) | Measures the activity of a purified target enzyme in the presence of test compounds. | To identify analogues with increased potency against a specific enzymatic target. |

| Cell Viability Assay | Quantifies the number of living cells after treatment, often using a metabolic indicator (e.g., MTT, CellTiter-Glo). | To screen for analogues with enhanced cytotoxic effects against cancer cell lines. |

| Reporter Gene Assay | Measures the expression of a reporter gene (e.g., luciferase) under the control of a promoter responsive to a specific pathway. | To find analogues that more potently activate or inhibit a target signaling pathway. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify cellular phenotypes (e.g., protein translocation, cell morphology). | To identify analogues that induce a specific desired cellular phenotype with greater efficacy. |

Future Directions and Research Perspectives for 5 2 Bromophenyl 1 Methyl 1h Imidazole

Exploration of Novel Biological Targets for 5-(2-Bromophenyl)-1-methyl-1H-imidazole

The imidazole (B134444) nucleus is a versatile pharmacophore known to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. researchgate.netmdpi.com Future research on 5-(2-Bromophenyl)-1-methyl-1H-imidazole should prioritize the identification of its specific molecular targets. The presence of the bromophenyl group suggests that this compound could be a candidate for targeting proteins where halogen bonding can play a crucial role in ligand-receptor interactions.

Initial screening efforts could involve a broad panel of assays targeting kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and proliferative diseases. nih.gov For instance, various substituted phenyl-imidazole derivatives have shown potent activity as Smoothened antagonists, indicating a potential role in hedgehog signaling pathways implicated in cancer. nih.govresearchgate.net Furthermore, imidazole-containing compounds have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is a key player in inflammation. nih.gov

Potential Biological Targets for Imidazole Derivatives:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | Tyrosine kinases, Mitogen-activated protein kinases (MAPKs) | Cancer |

| GPCRs | Smoothened (SMO) receptor | Cancer |

| Enzymes | Cyclooxygenase-2 (COX-2), Indoleamine 2,3-dioxygenase (IDO) | Inflammation, Cancer |

| DNA | Intercalation and groove binding | Cancer, Infectious Diseases |

Development of Advanced Analogues of 5-(2-Bromophenyl)-1-methyl-1H-imidazole with Enhanced Specificity and Potency

Once primary biological targets are identified, the next logical step is the rational design and synthesis of advanced analogues with improved pharmacological profiles. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. nih.govresearchgate.net By systematically modifying the substituents on both the phenyl and imidazole rings, researchers can elucidate the key structural features required for optimal activity and selectivity.

For example, the position and nature of the halogen on the phenyl ring can be varied to explore its impact on binding affinity. Additionally, modifications to the methyl group on the imidazole ring or the introduction of other functional groups could influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. The overarching goal is to develop analogues with nanomolar or even picomolar potency against the desired target, while minimizing off-target effects.

Investigation of Combination Approaches Involving 5-(2-Bromophenyl)-1-methyl-1H-imidazole

In modern therapeutics, particularly in oncology, combination therapies are becoming the standard of care to enhance efficacy and overcome drug resistance. wikipedia.org Future studies should explore the potential of 5-(2-Bromophenyl)-1-methyl-1H-imidazole as part of a combination regimen. For instance, if the compound is found to have anticancer properties, it could be tested in combination with established chemotherapeutic agents or targeted therapies. nih.gov

The rationale for such combinations could be synergistic, where the two agents work together to produce an effect greater than the sum of their individual effects. For example, an imidazole-based compound that inhibits a specific signaling pathway could be combined with a cytotoxic agent that directly damages cancer cell DNA. researchgate.net Such approaches have the potential to achieve better therapeutic outcomes at lower doses, thereby reducing toxicity. nih.gov

Application of Artificial Intelligence and Machine Learning in 5-(2-Bromophenyl)-1-methyl-1H-imidazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. endava.com These computational tools can be leveraged at multiple stages of the research and development pipeline for 5-(2-Bromophenyl)-1-methyl-1H-imidazole. In the early stages, AI algorithms can be used to predict potential biological targets and to screen large virtual libraries of related compounds. nih.govnih.gov

Quantitative structure-activity relationship (QSAR) models, powered by machine learning, can be developed to predict the biological activity of novel analogues based on their chemical structures. researchgate.netarxiv.org This in silico approach can help prioritize the synthesis of the most promising compounds, thereby saving time and resources. nih.gov Furthermore, machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities, which is a critical aspect of drug development. nih.gov

Applications of AI/ML in Imidazole Research:

| Application | Description |

| Target Prediction | Algorithms to identify potential biological targets based on chemical structure. |

| Virtual Screening | High-throughput screening of virtual compound libraries to identify potential hits. |

| QSAR Modeling | Predicting the biological activity of new analogues. |

| ADMET Prediction | Forecasting the pharmacokinetic and toxicity profiles of drug candidates. |

Role of 5-(2-Bromophenyl)-1-methyl-1H-imidazole as a Chemical Probe in Basic Biological Research

Beyond its potential as a therapeutic agent, 5-(2-Bromophenyl)-1-methyl-1H-imidazole and its derivatives could serve as valuable chemical probes for studying fundamental biological processes. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling researchers to investigate its role in cellular and physiological contexts.

For instance, if a highly potent and selective analogue of 5-(2-Bromophenyl)-1-methyl-1H-imidazole is developed, it could be used to dissect the intricacies of its target's function. Furthermore, the imidazole scaffold can be functionalized to create fluorescent probes for cellular imaging. rsc.orgnih.govresearchgate.netresearchgate.net By attaching a fluorophore to the molecule, it may be possible to visualize the subcellular localization of its target protein or to monitor changes in its activity in real-time.

Q & A

Q. What are the optimized synthetic routes for 5-(2-Bromophenyl)-1-methyl-1H-imidazole?

The synthesis typically involves multi-step protocols:

- Step 1 : Functionalization of the imidazole core with a bromophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. highlights a cascade reaction using 2-bromophenyl precursors under Pd catalysis .

- Step 2 : Methylation at the 1-position using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃ in DMF). describes similar procedures for 1-methylimidazole derivatives, emphasizing solvent choice and reaction time optimization .